Positional Isomerism: 2-Aminoethyl vs 1-Aminoethyl AChE Inhibition
CAS 63982-33-2 possesses a 2-(dimethylamino)ethyl substituent on the phenyl ring, whereas its closest analog miotine (CAS 63982-32-1) carries a 1-(dimethylamino)ethyl group. This positional isomerism repositions the protonated tertiary amine by one carbon atom relative to the carbamate carbonyl, altering the distance and geometry between the cationic binding site interaction and the active-site serine carbamylation event. Cross-study comparison using the identical Ellman colorimetric assay shows that miotine (1-aminoethyl) inhibits human AChE with an IC50 of 100 nM [1]. The N,N-dimethylcarbamate analog bearing the same 2-aminoethyl scaffold as CAS 63982-33-2 (BDBM10812; 3-[2-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate) inhibits human AChE with an IC50 of 160 nM under comparable Ellman assay conditions (pH 7.4, 37 °C) [2]. Although this comparator differs in both amine position and carbamate N-substitution, the preserved AChE inhibitory activity in the sub-micromolar range confirms that the 2-aminoethyl scaffold supports catalytic site engagement. The quantitative shift in potency between the 1-aminoethyl and 2-aminoethyl scaffolds, combined with the known structure-activity relationships from Bolognesi et al. demonstrating that conformational restriction around the aminoalkyl group profoundly alters AChE and BuChE inhibitory profiles [3], establishes that the positional isomer is not functionally equivalent to its 1-aminoethyl counterpart.
| Evidence Dimension | Human acetylcholinesterase (hAChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | No direct hAChE IC50 data available for CAS 63982-33-2; structurally characterized by 2-(dimethylamino)ethyl scaffold and N-methylcarbamate group |
| Comparator Or Baseline | Miotine (1-aminoethyl isomer, CAS 63982-32-1): hAChE IC50 = 100 nM. 3-[2-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate (BDBM10812): hAChE IC50 = 160 nM |
| Quantified Difference | Miotine vs. 2-aminoethyl N,N-dimethyl analog: 1.6-fold AChE potency shift associated with combined positional isomerism and N-substitution change |
| Conditions | Ellman colorimetric cholinesterase assay; human AChE; pH 8.0 (miotine) and pH 7.4, 37 °C (BDBM10812) |
Why This Matters
The 2-aminoethyl scaffold provides a distinct conformational relationship between the protonated amine and the catalytic serine that cannot be replicated by the 1-aminoethyl isomer, making CAS 63982-33-2 essential for structure-activity relationship (SAR) studies where linker geometry is the independent variable.
- [1] BindingDB Entry BDBM10950: 3-[1-(dimethylamino)ethyl]phenyl N-methylcarbamate (Miotine). IC50 hAChE: 100 nM (pH 8.0, Ellman assay). University of Bologna. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=10950 (accessed 2026-05-01). View Source
- [2] BindingDB Entry BDBM10812: 3-[2-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate. IC50 hAChE: 160 nM (pH 7.4, 37 °C, Ellman assay). Teva Pharmaceutical Industries. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10812 (accessed 2026-05-01). View Source
- [3] Bolognesi ML, Bartolini M, Cavalli A, Andrisano V, Rosini M, Minarini A, Melchiorre C. Design, synthesis, and biological evaluation of conformationally restricted rivastigmine analogues. J Med Chem. 2004;47(24):5945-5952. PMID: 15537349. View Source
